molecular formula C9H14BrFO2 B2647347 Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate CAS No. 2402828-67-3

Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate

Cat. No.: B2647347
CAS No.: 2402828-67-3
M. Wt: 253.111
InChI Key: SZLVFHIUAZVWNW-OTSSQURYSA-N
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Description

Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with bromomethyl and fluorine groups, as well as a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or cyclohexene.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine or fluorine atoms or to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Biological Studies: Employed in studies to understand the effects of fluorinated and brominated compounds on biological systems.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the fluorine atom may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chloromethyl)-4-fluorocyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-(bromomethyl)-4-chlorocyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(bromomethyl)-cyclohexane-1-carboxylate: Lacks the fluorine atom.

Uniqueness

Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate is unique due to the presence of both bromine and fluorine atoms on the cyclohexane ring, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrFO2/c1-13-8(12)7-2-4-9(11,6-10)5-3-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLVFHIUAZVWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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